molecular formula C25H27N3O2 B11377272 1'-benzyl-5-ethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

1'-benzyl-5-ethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

Cat. No.: B11377272
M. Wt: 401.5 g/mol
InChI Key: SNYRKOMYSHUCNQ-UHFFFAOYSA-N
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Description

1’-benzyl-5-ethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two or more rings are connected through a single atom. The indole moiety within this compound is a significant heterocyclic system found in many natural products and drugs, known for its diverse biological activities .

Preparation Methods

The synthesis of 1’-benzyl-5-ethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The spiro structure is then introduced through a series of cyclization reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1’-benzyl-5-ethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1’-benzyl-5-ethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing cellular pathways and leading to its biological effects. For example, it can inhibit the activity of certain enzymes or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Similar compounds include other spiro-indole derivatives, such as:

These compounds share the spiro-indole structure but differ in their substituents, leading to variations in their chemical and biological properties The unique combination of the benzyl, ethyl, and methyl groups in 1’-benzyl-5-ethyl-7-methyl-6H-spiro[1,3-diazatricyclo[331

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

1'-benzyl-5-ethyl-7-methylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione

InChI

InChI=1S/C25H27N3O2/c1-3-24-16-26-14-23(2,21(24)29)15-27(17-24)25(26)19-11-7-8-12-20(19)28(22(25)30)13-18-9-5-4-6-10-18/h4-12H,3,13-17H2,1-2H3

InChI Key

SNYRKOMYSHUCNQ-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C34C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6)C

Origin of Product

United States

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